3-Hydroxyvaleramide
Description
3-Hydroxyvaleramide (IUPAC name: 3-hydroxypentanamide) is an amide derivative of 3-hydroxyvaleric acid, characterized by a five-carbon chain with a hydroxyl group (-OH) at the third carbon and an amide (-CONH₂) functional group at the terminal position. The compound’s amide group likely enhances stability compared to its carboxylic acid counterpart, making it relevant in synthetic chemistry and drug design .
Properties
CAS No. |
155053-71-7 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-hydroxypentanamide |
InChI |
InChI=1S/C5H11NO2/c1-2-4(7)3-5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) |
InChI Key |
MFWJGDGVVJRPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-hydroxyvaleramide with structurally related compounds, emphasizing molecular features and available physicochemical
Key Observations:
- Carbon Chain Length : this compound’s five-carbon chain may confer higher membrane permeability compared to 3-hydroxybutyramide (four carbons) .
- Aromatic vs. Aliphatic : 3-Hydroxyhippuric acid’s aromatic ring distinguishes it from aliphatic analogs, influencing solubility and metabolic pathways .
This compound vs. 3-Hydroxybutyramide
- Metabolic Roles : 3-Hydroxybutyramide is structurally similar to ketone bodies (e.g., 3-hydroxybutyric acid), which are critical energy sources during fasting. The amide form may modulate enzymatic activity or serve as a prodrug .
This compound vs. 3-Hydroxyvaleric Acid
- Stability : The amide group in this compound avoids rapid hydrolysis by esterases, a common issue with carboxylic acids like 3-hydroxyvaleric acid .
- Safety : 3-Hydroxyvaleric acid requires stringent safety protocols (e.g., ventilation, protective equipment) due to irritancy risks . This compound’s safety profile remains unstudied but may differ due to reduced acidity.
3-Hydroxyhippuric Acid
- Applications: This compound is a biomarker for dietary polyphenol metabolism and gut microbiota activity. Its aromatic structure contrasts with this compound’s aliphatic chain, limiting direct functional overlap .
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